piperidin-1-yl(9H-xanthen-9-yl)methanone
CAS No.:
Cat. No.: VC10841796
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H19NO2 |
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Molecular Weight | 293.4 g/mol |
IUPAC Name | piperidin-1-yl(9H-xanthen-9-yl)methanone |
Standard InChI | InChI=1S/C19H19NO2/c21-19(20-12-6-1-7-13-20)18-14-8-2-4-10-16(14)22-17-11-5-3-9-15(17)18/h2-5,8-11,18H,1,6-7,12-13H2 |
Standard InChI Key | PDKJTZPBKHXUOB-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES | C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Introduction
Structural and Molecular Properties
The core structure of piperidin-1-yl(9H-xanthen-9-yl)methanone consists of a xanthene moiety (a tricyclic system with two benzene rings fused via an oxygen atom) linked to a piperidine ring through a ketone group. The molecular formula of the parent compound is C24H21NO2, with a molecular weight of 355.4 g/mol. Substituents on the piperidine or xanthene rings modulate physicochemical properties; for example, introducing a chloropyridinyl group increases the molecular weight to 420.89 g/mol, while a benzyl group raises it to 383.49 g/mol.
Table 1: Comparative Molecular Properties of Select Derivatives
Property | (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone | (3-Phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)methanone | (4-Benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone |
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Molecular Formula | C24H21ClN2O3 | C24H21NO2 | C26H25NO2 |
Molecular Weight (g/mol) | 420.89 | 355.4 | 383.49 |
IUPAC Name | [4-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-(9H-xanthen-9-yl)methanone | (3-Phenylpyrrolidin-1-yl)-(9H-xanthen-9-yl)methanone | (4-Benzylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Solubility | Soluble | Not reported | Not available |
The xanthene system’s rigidity and extended π-conjugation contribute to UV-Vis absorption in the 250–300 nm range, while the piperidine ring’s nitrogen atom enables hydrogen bonding and protonation-dependent solubility.
Synthetic Methodologies
Core Structure Assembly
The synthesis typically begins with the preparation of 9H-xanthen-9-one derivatives. For example, 3,6-dihydroxy-9H-xanthen-9-one is obtained via dehydrative cyclization of 2,2′,4,4′-tetrahydroxybenzophenone . Subsequent functionalization involves coupling the xanthenone with piperidine derivatives. In one approach, 9H-xanthene-9-carbonyl chloride is reacted with 4-substituted piperidines under basic conditions (e.g., K2CO3 in DMF) to form the methanone bridge.
Derivative-Specific Modifications
Introducing substituents on the piperidine ring often requires multi-step sequences. For instance, (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is synthesized by:
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Piperidine functionalization: 4-Hydroxypiperidine is reacted with 2-chloro-5-nitropyridine, followed by reduction to install the 5-chloropyridinyloxy group.
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Coupling: The modified piperidine is then treated with xanthene-9-carbonyl chloride in dichloromethane with triethylamine as a base.
Optimization Parameters:
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Temperature: Reactions are typically conducted at 0–25°C to prevent side reactions.
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Solvents: Polar aprotic solvents (DMF, DCM) enhance reactivity.
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Catalysts: Palladium catalysts enable cross-coupling for advanced derivatives .
Structural Characterization Techniques
Spectroscopic Analysis
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NMR Spectroscopy: 1H NMR spectra of derivatives show characteristic signals for the xanthene protons (δ 6.8–7.5 ppm) and piperidine methylenes (δ 2.5–3.5 ppm). The carbonyl group resonates at δ 190–200 ppm in 13C NMR.
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Mass Spectrometry: High-resolution MS confirms molecular ions, e.g., m/z 420.89 for [M+H]+ in.
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IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O-C (1250 cm⁻¹) are observed.
Computational Modeling
Density functional theory (DFT) calculations predict bond lengths and angles. For example, the xanthene C-O-C angle is computed at 118°, while the piperidine ring adopts a chair conformation. Molecular docking studies suggest that the planar xanthene system interacts with hydrophobic protein pockets, whereas the piperidine nitrogen forms hydrogen bonds.
Pharmacological Applications
Antibacterial Activity
Xanthone derivatives exhibit potent antibacterial effects by inhibiting efflux pumps in Gram-positive bacteria. For example, 3,6-diaminoxanthones show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus . The piperidine moiety enhances membrane permeability, as seen in derivatives like (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone.
Neurotransmitter Modulation
Piperidine-containing compounds interact with dopamine and serotonin receptors. Molecular dynamics simulations indicate that the methanone bridge stabilizes ligand-receptor binding, with Ki values in the nanomolar range for D2 receptor antagonism.
Research Findings and Structure-Activity Relationships
Substituent Effects on Bioactivity
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Electron-Withdrawing Groups: Chlorine atoms at the pyridine ring (as in) enhance antibacterial activity by 4-fold compared to unsubstituted analogs .
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Stereochemistry: Enantiomers of 1-(4-chlorophenyl)ethylamine-substituted xanthones show divergent activities, with the R-isomer being 2× more potent against Enterococcus faecalis .
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Hydrophobicity: Benzyl groups on piperidine (as in) improve blood-brain barrier penetration, critical for CNS-targeted therapies.
Solubility and Formulation Challenges
Despite promising activity, poor aqueous solubility (e.g., <0.1 mg/mL for) limits bioavailability. Nanoemulsion formulations using polysorbate 80 increase solubility to 2.5 mg/mL, enabling in vivo testing.
Future Directions
Synthesis Optimization
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Flow Chemistry: Continuous flow systems could reduce reaction times from hours to minutes while improving yields .
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Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability.
Targeted Derivative Libraries
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Piperazine Analogs: Replacing piperidine with piperazine may enhance water solubility.
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Xanthene Modifications: Introducing electron-deficient groups (e.g., NO2) could redshift absorption for photodynamic therapy applications.
In Vivo and Toxicity Studies
Pharmacokinetic profiling in rodent models is needed to assess oral bioavailability and organ-specific toxicity. Preliminary acute toxicity studies suggest an LD50 > 500 mg/kg in mice.
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